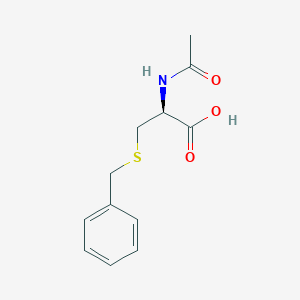

N-Acetyl-S-benzyl-D-cysteine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-acetyl-S-benzyl-D-cysteine involves the acetylation of S-benzyl-L-cysteine, which can occur in several mammalian species including dogs, rabbits, rats, and humans. This process results in the excretion of N-acetyl-S-benzyl-L-cysteine, indicating a partial inversion of the D derivative of cysteine to its optical antipode. S-Benzyl-L-cysteine can be readily deaminated oxidatively, forming S-benzylthiopyruvic acid as an intermediate. This intermediate plays a crucial role in the metabolic pathways leading to the synthesis of N-acetyl-S-benzyl-D-cysteine in vivo (Stekol, 1948).

Molecular Structure Analysis

The crystal and molecular structure of N-acetyl-L-cysteine, a related compound, provides insights into the structural features that may be relevant to N-acetyl-S-benzyl-D-cysteine. The molecule forms hydrogen bonds with neighboring molecules, contributing to its stability and reactivity. The carboxyl and N-acetyl groups are nearly planar, which may influence the compound's interaction with biological molecules (Lee & Suh, 1980).

Chemical Reactions and Properties

N-acetyl-S-benzyl-D-cysteine participates in various chemical reactions, including those involving its mercapturic acid pathway. It's a product of the metabolism of compounds that contain a benzyl group, where it forms through enzymatic pathways involving acetylation and conjugation with cysteine. This process is crucial for the detoxification and excretion of toxic substances in mammals (Duffel & Jakoby, 1982).

Physical Properties Analysis

The physical properties of N-acetyl-S-benzyl-D-cysteine, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific studies on these properties were not identified, related compounds exhibit characteristics that suggest N-acetyl-S-benzyl-D-cysteine would have similar physical behaviors. These properties are essential for understanding its bioavailability, stability, and solubility in biological systems.

Chemical Properties Analysis

N-acetyl-S-benzyl-D-cysteine's chemical properties, including reactivity with other molecules, stability under various conditions, and its role in metabolic pathways, are of significant interest. Its acetyl and benzyl groups contribute to its chemical behavior, affecting its reactivity and the types of chemical reactions it can participate in. The compound's involvement in detoxification processes highlights its importance in pharmacology and toxicology.

- (Stekol, 1948) - Discusses the synthesis and conversion of S-benzylthiopyruvic acid to N-acetyl-S-benzyl-L-cysteine in rats.

- (Lee & Suh, 1980) - Provides insights into the crystal and molecular structure of N-acetyl-L-cysteine.

- (Duffel & Jakoby, 1982) - Explores the enzyme responsible for the acetylation step in mercapturic acid synthesis, relevant to understanding the metabolism of N-acetyl-S-benzyl-D-cysteine.

Applications De Recherche Scientifique

Enzymatic Acetylation : An enzyme in rat liver and kidney microsomes acetylates S-substituted cysteines like N-Acetyl-S-benzyl-D-cysteine. This process is part of mercapturic acid synthesis, a detoxification pathway (Green & Elce, 1975).

Corrosion Inhibition : N-Acetyl-S-benzyl-D-cysteine, among other derivatives of L-Cysteine, is studied for its effectiveness as a green chemical corrosion inhibitor for mild steel. It's found to suppress both anodic and cathodic reactions in mild steel corrosion (Fu et al., 2011).

Clinical Applications of N-Acetylcysteine : While not specifically about N-Acetyl-S-benzyl-D-cysteine, research on N-acetylcysteine, a related compound, shows its use as an antidote for acetaminophen overdose and in treating various conditions like chronic obstructive pulmonary disease, kidney damage, pulmonary fibrosis, and infertility in polycystic ovary syndrome (Millea, 2009).

Binding to SARS-COV-2 Protease : N-Acetyl-S-benzyl-D-cysteine and its derivatives have been studied for their binding ability with SARS-COV-2 main protease, which is crucial in processing proteins from the viral RNA. This suggests potential applications in COVID-19 treatment (Shntaif et al., 2021).

Mercapturic Acid Biosynthesis : Studies on the metabolism of various compounds, including N-Acetyl-S-benzyl-D-cysteine, focus on their role in mercapturic acid formation, which is a major detoxification pathway in mammals (Brüsewitz et al., 1977).

Cancer Prevention and Antigenotoxicity : Research on N-Acetyl-l-cysteine, a compound related to N-Acetyl-S-benzyl-D-cysteine, indicates its potential in cancer prevention and as an antigenotoxic agent, suggesting that derivatives might also have similar properties (Flora et al., 2004).

Neurodegenerative Diseases : N-Acetyl-l-cysteine, a related compound, has been evaluated for its neuroprotective potential against diseases like Parkinson’s and Alzheimer’s, suggesting that derivatives like N-Acetyl-S-benzyl-D-cysteine could have similar applications (Tardiolo et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

NAC has been used in medicine for various conditions and its role is ever expanding clinically . Pre-clinical studies imply that NAC could have more uses in supportive care and preventing human disease . Additional research is still required to better understand certain experimental models to enhance their applicability and easy translation to mechanisms identified in patients .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357507 | |

| Record name | N-Acetyl-S-benzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-benzyl-D-cysteine | |

CAS RN |

161512-71-6 | |

| Record name | N-Acetyl-S-benzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

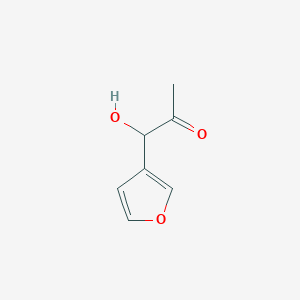

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)